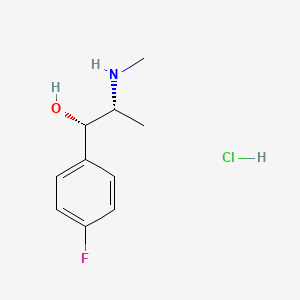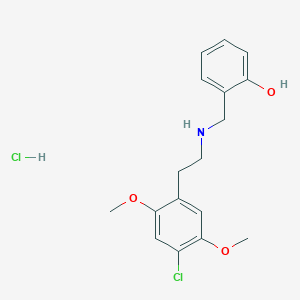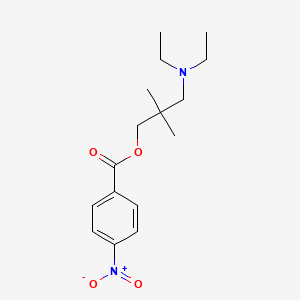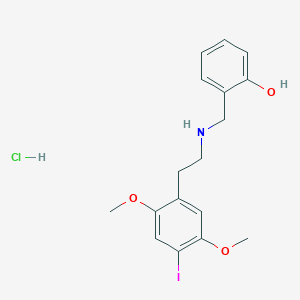
3,4-Dioxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dioxopentanoic acid, also known as 4-oxopentanoic acid, is a chemical compound with the molecular formula C5H8O3 . It has an average mass of 121.078 Da and a mono-isotopic mass of 121.064117 Da .
Synthesis Analysis
The synthesis of 2,4-dioxopentanoic acid derivatives involves the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles . The reactions proceed smoothly and regiospecifically, yielding corresponding aminochloro ketones .Molecular Structure Analysis
The molecular structure of 3,4-Dioxopentanoic acid has been studied using various spectroscopic techniques and quantum chemical calculations . The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) have been calculated, providing insights into the chemical stability of these systems .Chemical Reactions Analysis
The chemical reactions involving 3,4-Dioxopentanoic acid are complex and can lead to the formation of abnormal products . For instance, the conjugation effect of 2,5-dichloro-3N,N-dialkylamino-4,4-dimethoxy-5-allyl-(propa-dienyl)cyclopent-2-en-1-ones with various nucleophilic agents can lead to violent reactions .Wissenschaftliche Forschungsanwendungen
Effects of Gibberellic Acid and 2,4-Dichlorophenoxy Acetic Acid on Tomato Growth :
- This study investigated the impact of different concentrations of 2,4-dichlorophenoxyacetic acid and gibberellic acid on the growth of tomatoes, including vegetative and reproductive growth components. It explored how these acids affect parameters like seed number per fruit, fruit shape, and average fruit weight (Gelmesa, Abebie, & Desalegn, 2013).
Study of Chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones :
- Research on derivatives of 3-hydroxybutanoic acid, including reactions for substitutions and chain elongations at the side-chain C-atom, and subsequent reductive debromination and double-bond hydrogenation, leading to enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).
Trends and Gaps in Studies about 2,4-D Herbicide Toxicity :
- A scientometric review provided insights into specific characteristics of 2,4-D toxicity and mutagenicity, focusing on its impact in various environments and its relation to occupational risk and neurotoxicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Photodegradation of Dichlorophenoxyacetic Acid :
- A study on the synthesis, characterization, and catalytic activity of Fe3O4@WO3/SBA-15 in the photodegradation of dichlorophenoxyacetic acid under UV irradiation, highlighting its effectiveness in degrading this herbicide (Lima et al., 2020).
Anti-Allergic Drug with Anti-Inflammatory Properties :
- Research on N-(3',4'-dimethoxycinnamonyl) anthranilic acid (3,4-DAA), which has been shown to have anti-inflammatory and analgesic properties, potentially useful for treating rheumatoid and other forms of arthritis (Inglis et al., 2007).
Eigenschaften
IUPAC Name |
3,4-dioxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(6)4(7)2-5(8)9/h2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCCOAGSKWYEFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665805 |
Source


|
| Record name | 3,4-Dioxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138307-02-5 |
Source


|
| Record name | 3,4-Dioxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)

![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)


![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)



![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)

![v-Triazolo[4,5-d]pyrimidine, 5-methyl- (7CI,8CI)](/img/no-structure.png)

